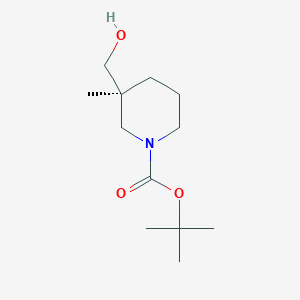

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

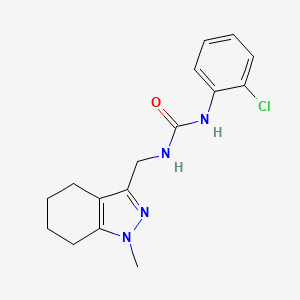

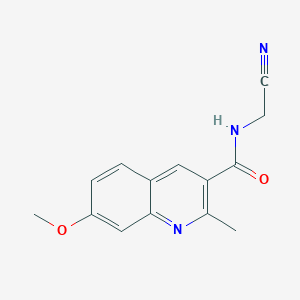

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, also known as (S)-t-Boc-HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a derivative of piperidine and has a molecular formula of C12H23NO3. The aim of

Applications De Recherche Scientifique

Synthesis of Jak3 Inhibitor Intermediates

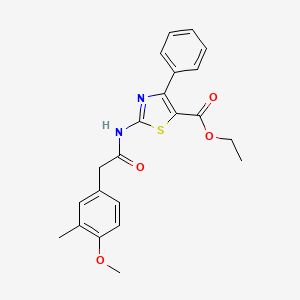

The compound tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, which shares structural similarities with "(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate," is an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach has been proposed, emphasizing the advantages of easily obtained raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Stereoselective Syntheses

The stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate demonstrates the compound's versatility. The process achieved quantitative yields of cis isomers, highlighting the compound's significance in creating stereoselective molecular structures (V. Boev et al., 2015).

Conformational Analysis

Research on 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives includes synthesis methods and investigations into the piperidine ring's conformation. Studies revealed the influence of axial interactions on NMR signals and the presence of intramolecular hydrogen bonds, contributing to understanding the compound's structural dynamics (M. Cygler et al., 1980).

Application in Asymmetric Synthesis

The synthesis of (S)- and (R)- tert Leucine, enabling direct coupling with α-amino acid esters, showcases the application of related piperidine derivatives in creating important amino acid structures. This process is vital for developing pharmaceutical compounds with specific chiral properties (C. Palomo et al., 1997).

Novel Reaction Mechanisms

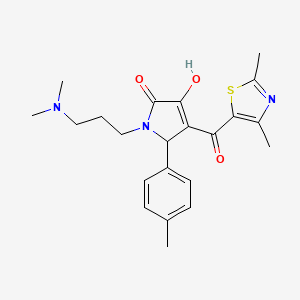

A study on the vinylfluoro group as an acetonyl cation equivalent in the synthesis of pipecolic acid derivatives highlights innovative reaction mechanisms involving tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate. This research contributes to the development of new synthetic routes for complex molecules (N. Purkayastha et al., 2010).

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNKCYOZCJEKOH-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2737230.png)

![N-cyclopentyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2737234.png)

![methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2737247.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B2737248.png)